molecular formula C12H17O5PS B1200538 Phenthoate oxon CAS No. 3690-28-6

Phenthoate oxon

Cat. No.: B1200538
CAS No.: 3690-28-6
M. Wt: 304.3 g/mol
InChI Key: BPHVILLCQZUQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenthoate Oxon is a primary metabolite and the oxygen analogue of the organophosphate insecticide phenthoate . It is a compound of significant interest in environmental fate and toxicology studies. Please note that the following information is derived from the properties of its parent compound, Phenthoate, and requires confirmation for the oxon metabolite through expert verification. Research Applications As a key metabolite, this compound is primarily used in environmental science research to study the degradation pathways and persistence of the parent insecticide, phenthoate, in various matrices . It is also critical in toxicological research for investigating the mechanism of action and metabolic activation of organophosphate pesticides. Mechanism of Action (Based on Parent Compound Class) Organophosphate oxons are the biologically active forms that potently inhibit acetylcholinesterase (AChE), a crucial enzyme for nerve function . This inhibition leads to an accumulation of acetylcholine, resulting in continued neurotransmission and potential neurotoxicity. Important Notice This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. The information presented here is based on the parent compound and must be verified with authoritative sources for the specific metabolite. Researchers are strongly advised to consult specialized literature and safety data sheets for accurate handling, storage, and disposal procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3690-28-6

Molecular Formula

C12H17O5PS

Molecular Weight

304.3 g/mol

IUPAC Name

ethyl 2-dimethoxyphosphorylsulfanyl-2-phenylacetate

InChI

InChI=1S/C12H17O5PS/c1-4-17-12(13)11(10-8-6-5-7-9-10)19-18(14,15-2)16-3/h5-9,11H,4H2,1-3H3

InChI Key

BPHVILLCQZUQEX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)SP(=O)(OC)OC

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SP(=O)(OC)OC

Synonyms

phenthoate oxon
phenthoate oxon, (+)-isomer
phenthoate oxon, (+-)-isomer
phenthoate oxon, (-)-isome

Origin of Product

United States

Formation and Biotransformation Pathways of Phenthoate Oxon

Subsequent Biotransformation and Degradation of Phenthoate (B1677647) Oxon

Role of Glutathione (B108866) S-Transferases in Oxon Conjugation and Biotransformation

Glutathione S-transferases (GSTs) are crucial enzymes involved in the Phase II biotransformation of various xenobiotics, including organophosphorus compounds such as phenthoate oxon. mdpi.comlongdom.org These enzymes catalyze the conjugation of glutathione (GSH), a tripeptide, to electrophilic compounds. This process increases the water solubility of the compounds, thereby facilitating their excretion from the body. mdpi.comlongdom.orgfoodsafety.institute This conjugation reaction serves as a vital detoxification pathway, safeguarding cells from potential damage caused by reactive electrophiles. foodsafety.institute

Within the context of organophosphorus xenobiotics, specific GST isoenzymes are capable of mediating biotransformation, which can include O-dealkylation. researchgate.net Research suggests that if this compound is formed in a biological system, glutathione transferase may rapidly degrade it to demethyl this compound acid. smolecule.com The biosynthesis of these glutathione S-conjugates is catalyzed by both cytosolic and microsomal forms of glutathione S-transferases. nih.gov

Enzymatic Degradation by Glutathione Reductase

Enzymatic degradation of phenthoate, which can lead to the formation of this compound, can also occur through the action of glutathione reductase (GR; EC 1.6.4.2). Studies, particularly involving wheat germ, have demonstrated the role of GR in the degradation of both malathion (B1675926) and phenthoate. acs.org

Glutathione reductase functions by catalyzing the reduction of oxidized glutathione (GSSG) to its reduced form (GSH) in the presence of NADPH. acs.org The degradation of phenthoate by GR is dependent on the concurrent presence of both the enzyme and NADPH, with findings indicating that the most significant degradation occurs when both cofactors are available. acs.org It is hypothesized that GR acts on specific structural features of phenthoate, such as the S-P-S bond and the branch structure linked to the sulfur atom. acs.org

While specific quantitative data for this compound degradation by glutathione reductase was not detailed in the available literature snippets, studies on phenthoate and malathion indicate the enzyme's role. The general observation is that the presence of both GR and NADPH leads to enhanced degradation.

Stereoselective Metabolism and Chiral Conversion to this compound Enantiomers

Phenthoate is recognized as a chiral compound, existing as a pair of enantiomers, which are non-superimposable mirror images. doi.orgclemson.edu These enantiomers, typically designated as R and S configurations, can exhibit distinct biological activities, including variations in degradation behavior, insecticidal activity, and toxicity, despite possessing identical physicochemical properties. doi.orgclemson.edu

Beyond differential metabolic rates, chiral inversion, a process where one enantiomer converts into its mirror image, can also occur. wuxiapptec.com Environmental studies investigating the enantiomerization of phenthoate in soil suggest that this conversion can be influenced by the presence of water and is dependent on pH, with higher conversion rates observed under alkaline conditions. clemson.edu Interestingly, the presence of microorganisms may play a role in inhibiting this enantiomeric conversion. clemson.edu

This compound itself is known to exist in different isomeric forms, including (+)-isomer, (+-)-isomer, and (-)-isomer, indicating its chiral nature. nih.gov While the explicit details of the stereoselective formation or chiral conversion pathways specifically for this compound enantiomers were not extensively elaborated in the provided information, the inherent chirality of the parent compound, phenthoate, and the general principles of stereoselective metabolism for chiral substances suggest that the formation and subsequent biotransformation of this compound would also likely exhibit stereoselective characteristics.

Molecular and Biochemical Mechanisms of Action of Phenthoate Oxon

Acetylcholinesterase (AChE) Inhibition Kinetics and Dynamics

Phenthoate (B1677647), a phosphorothioate (B77711) (P=S) organophosphate, is not directly inhibitory to acetylcholinesterase (AChE) in its parent form. It requires metabolic activation to its oxon (P=O) analog, phenthoate oxon, to become a potent anticholinesterase agent. This bioactivation is typically mediated by cytochrome P450 systems in biological organisms. tandfonline.comtandfonline.comrsc.orgresearchgate.net

Irreversible Enzyme Phosphorylation by this compound

Once formed, this compound acts as a powerful inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. tandfonline.comtandfonline.comsmolecule.comresearchgate.net The mechanism of AChE inhibition by this compound involves a covalent modification of the enzyme. Specifically, the organophosphorus ester moiety of this compound phosphorylates the hydroxyl group of a serine residue located within the active site of the AChE enzyme. researchgate.netjocpr.comsid.irmbimph.com This phosphorylation event forms a stable, phosphorylated enzyme adduct, rendering the enzyme irreversibly inhibited. rsc.orgresearchgate.netjocpr.comsid.ir The consequence of this irreversible inhibition is the accumulation of excessive acetylcholine at cholinergic synapses, leading to overstimulation of nicotinic and muscarinic receptors. rsc.orgresearchgate.netjocpr.comsid.ir This process can also lead to "aging" of the phosphorylated enzyme, a further chemical change (dealkylation) that makes the enzyme highly resistant to spontaneous or oxime-mediated reactivation. rsc.orgjocpr.comnih.gov

Enantioselective Inhibition of Cholinesterases by this compound Stereoisomers

Phenthoate is a chiral compound, meaning it exists as a pair of enantiomers that are non-superimposable mirror images. These enantiomers can exhibit differing biological activities, including their potency as cholinesterase inhibitors. doi.orgresearchgate.netresearchgate.net Research indicates that the (R)-phenthoate enantiomer demonstrates a stronger inhibitory effect on acetylcholinesterase enzymatic activity compared to the (S)-phenthoate enantiomer. doi.org This enantioselective inhibition underscores that the stereochemistry of phenthoate (and consequently its oxon form) significantly influences its interaction with and inhibition of cholinesterases. smolecule.com Studies have explored the toxicological properties of organophosphorus esters with two asymmetric centers, such as those at the phosphorus atom and an α-carbon atom, to understand their differential effects on cholinesterase inhibition across various sources. epa.gov

Reactivation Kinetics of Phosphorylated Cholinesterases by Oxime Compounds (Mechanistic Insights)

Following the phosphorylation of AChE by organophosphate oxons like this compound, the inhibited enzyme can potentially be reactivated, primarily through the action of oxime compounds. nih.gov Oximes function by nucleophilically attacking the phosphorylated serine residue, thereby cleaving the phosphate-enzyme bond and restoring enzyme activity. nih.gov However, the effectiveness of oxime-mediated reactivation is influenced by a process known as "aging." Aging involves a dealkylation reaction of the phosphorylated enzyme, which makes the enzyme-organophosphate adduct more stable and resistant to reactivation by oximes. rsc.orgjocpr.comnih.gov For organophosphates that form dimethoxy-adducted AChE, such as this compound, the enzyme is generally expected to reactivate more rapidly and undergo less aging compared to enzymes inhibited by diethoxy analogs. nih.gov Clinical observations in patients exposed to phenthoate have shown that treatment with pralidoxime, a common oxime, can lead to a modest, albeit often non-sustained, increase in cholinesterase activity. tandfonline.comresearchgate.net Further investigations are necessary to fully elucidate the clinical efficacy and optimal protocols for oxime use in cases of phenthoate self-poisoning. tandfonline.com

Investigation of Non-Cholinesterase Molecular Targets and Interactions

Protein Interaction Profiling Using Network Toxicology and Molecular Docking (Analogous Oxons)

Advanced computational approaches, such as network toxicology and molecular docking, have been employed to identify and characterize non-cholinesterase molecular targets of organophosphate oxons. Studies focusing on analogous oxons, including chlorpyrifos (B1668852) oxon, diazinon-oxon, and paraoxon (B1678428), have revealed a broader spectrum of protein interactions beyond AChE. nih.govresearchgate.netnih.gov Through protein-protein interaction (PPI) network analysis, key "hub nodes" or common molecular targets have been identified. These include Epidermal Growth Factor Receptor (EGFR), MET, Heat Shock Protein 90 Alpha A1 (HSP90AA1), and SRC. nih.govresearchgate.netnih.gov

These non-cholinesterase interactions are implicated in various toxicological outcomes, including neurodevelopmental toxicity. The affected pathways can involve critical cellular processes such as signal transduction, axon guidance, cellular responses to stress, and glutamatergic signaling activation. nih.govresearchgate.netnih.gov Beyond these, organophosphates are also known to interact with other proteins like neuropathy target esterase (NTE). Inhibition of NTE is distinct from AChE inhibition and has been linked to organophosphate-induced delayed polyneuropathy. rsc.orgjocpr.comstress.clrsc.orgscispace.comnih.gov These findings highlight that the toxicological effects of organophosphate oxons can extend beyond the cholinergic system, involving a complex interplay with multiple cellular proteins and pathways.

Modulation of Cellular Signal Transduction Pathways by Organophosphate Oxons

Beyond their well-established inhibition of AChE, organophosphate (OP) oxons, including this compound, can modulate various cellular signal transduction pathways, contributing to their broader toxicological effects. These modulations can occur independently of, or in conjunction with, AChE inhibition.

Organophosphate oxons have been reported to directly interact with muscarinic receptors, such as M2 and M4, leading to the dysregulation of cyclic adenosine (B11128) monophosphate (cAMP)-mediated cell signaling processes. researchgate.netmdpi.com This dysregulation can alter critical cellular functions, as cAMP is a ubiquitous second messenger involved in numerous physiological processes. Furthermore, OPs can influence lymphocyte responses by modulating interleukin-2 (B1167480) (IL-2) receptor-mediated signaling. mdpi.com

Exposure to OPs can also impact nicotinic, G-protein-coupled muscarinic (GPCR), and interleukin (ILR) receptors, thereby altering downstream signaling pathways and gene expression in cells, particularly those of the innate and adaptive immune systems. mdpi.commdpi.com This can lead to modulatory effects on processes such as phagocytosis, respiratory burst, lymphoproliferation, cellular senescence, neutrophil extracellular traps (NETs) formation, cell death, complement activation, antibody production, cytokine and chemokine expression, and antigen presentation. mdpi.com

Intracellular calcium (Ca²⁺) homeostasis is significantly affected by OP oxons. Overactivation of cholinergic receptors by accumulated acetylcholine, or direct interaction of oxons with receptors, can lead to increased Ca²⁺ influx into cells. researchgate.net This elevated intracellular Ca²⁺ can, in turn, induce mitochondrial stress and enhance the production of reactive oxygen species (ROS). researchgate.net The increase in intracellular Ca²⁺ also plays a role in activating mitogen-activated protein kinase (MAPK) pathways, specifically p38-MAPK and extracellular signal-regulated kinase (ERK) signaling. researchgate.net Activation of these pathways can promote an inflammatory state through the activation of nuclear factor kappa-B (NF-κB) and increased levels of pro-inflammatory cytokines like TNF-alpha and IL-6. researchgate.netnih.gov

The MAPK signaling pathways (ERK, c-Jun NH2-terminal kinase (JNK), and p38-MAPK) are crucial in mediating cell survival or death following exposure to organophosphate compounds. nih.gov While JNK and p38-MAPK activation typically stimulates apoptotic cascades, ERK1/2 has been observed to play a protective role against apoptosis. nih.gov Studies with other OP oxons, such as diazoxon, have demonstrated a decrease in cAMP concentration and an increase in basal inositol (B14025) trisphosphate (IP3) levels, alongside an inhibition of leukocyte responsiveness to phorbol (B1677699) myristate acetate (B1210297) and ionomycin, affecting JAK/STAT signaling. oup.com These findings highlight the complex and multifaceted modulation of cellular signal transduction pathways by organophosphate oxons.

Enzymatic and Proteomic Responses in Biological Systems Exposed to this compound (Mechanistic)

The exposure of biological systems to this compound elicits a range of enzymatic and proteomic responses, reflecting the intricate compensatory and toxicological mechanisms at play.

While this compound is primarily known for its potent inhibition of acetylcholinesterase, its parent compound, Phenthoate, has been shown to interact with and inhibit various other metabolic enzymes, particularly members of the cytochrome P450 (CYP) family. These enzymes are crucial for xenobiotic metabolism.

Studies evaluating the inhibition potential of various pesticides, including Phenthoate, on human hepatic microsomes have revealed that organophosphorus insecticides are generally potent inhibitors of several CYP isoforms. researchgate.net Phenthoate, the precursor to this compound, demonstrated significant inhibition of CYP2D6 and CYP3A4 activities, with IC50 values of approximately 3-4 µM. researchgate.net While direct data on the induction or inhibition of these specific enzymes by this compound itself is limited in the available literature, the parent compound's interaction suggests a broader enzymatic impact within the metabolic landscape.

It is important to note that this compound, once formed, can be further metabolized. For instance, demethyl this compound acid, a metabolite of this compound, can be rapidly degraded by enzymes such as carboxylesterase and glutathione (B108866) transferase, indicating their role in the detoxification pathways of oxon metabolites. smolecule.comechemi.com

The following table summarizes the inhibition of various human hepatic cytochrome P450 enzymes by Phenthoate (the parent compound), as reported in relevant studies:

CYP IsoformInhibition by Phenthoate (IC50)
CYP2D6~3 µM researchgate.net
CYP3A4~3-4 µM researchgate.net

Research into the global protein expression profiles and proteomic changes specifically induced by this compound is less extensively documented compared to its enzymatic inhibition of AChE. However, broader proteomic studies on insecticide resistance and exposure to other organophosphates provide insights into the general types of protein responses that might be expected.

Quantitative proteomics analyses of organisms exposed to insecticides, including other organophosphates, have revealed diverse differentially expressed proteins associated with resistance and metabolic responses. plos.org For instance, studies on insecticide-resistant mosquitoes have identified significant changes in protein expression profiles, with differentially expressed proteins involved in key metabolic pathways, oxidative phosphorylation, carbon metabolism, biosynthesis of amino acids, glycolysis, and the citrate (B86180) cycle. plos.org

Specific proteins that have been observed to be upregulated in resistant strains exposed to insecticides include cytochrome complex proteins, glutathione S-transferase (GST) proteins, motor-related proteins, insect cuticle proteins, ribosomal proteins, and heat shock proteins. plos.org These changes suggest that exposure to such compounds can trigger adaptive or stress-response mechanisms at the proteomic level, involving detoxification enzymes (like GSTs and CYPs), energy metabolism, and cellular protective mechanisms. While these findings are not specific to this compound, they provide an exploratory framework for understanding potential global protein expression changes that could occur in biological systems exposed to this compound.

Environmental Fate and Degradation Dynamics of Phenthoate Oxon

Abiotic Degradation Processes in Environmental Compartments

Abiotic processes such as hydrolysis and photolysis are key pathways influencing the breakdown of Phenthoate (B1677647) oxon in the environment.

Studies on the hydrolysis of Phenthoate (the parent compound) indicate that its stability is influenced by pH, with decreased stability at higher pH levels. Phenthoate was observed to be relatively stable in phosphate (B84403) buffer, exhibiting a half-life of approximately 12 days at pH 8.0. echemi.comnih.govchemicalbook.com Major hydrolysis products of Phenthoate include phenthoate acid, demethylphenthoate, and demethylphenthoate oxone. echemi.comnih.gov However, specific studies on the hydrolysis of Phenthoate oxon itself suggest it may be highly unstable. In some hydrolysis experiments involving Phenthoate, this compound was not detected, suggesting it is either not a direct hydrolysis product or, if formed, it rapidly degrades. inchem.orgepa.gov One pathway indicates that demethyl this compound is likely formed from demethyl phenthoate, possibly through hydrolytic desulfuration, implying rapid transformation of the oxon form. epa.gov Elevated temperatures have been observed to accelerate both the formation and disappearance of this compound, with rainfall also facilitating its degradation. inchem.org

Table 1: Hydrolysis Half-lives of Phenthoate (Parent Compound)

CompoundConditionHalf-lifeReference
PhenthoatepH 8.0 (phosphate buffer)~12 days echemi.comnih.govchemicalbook.com
PhenthoatepH 7 (estimated base-catalyzed)24 years echemi.com
PhenthoatepH 8 (estimated base-catalyzed)2.4 years echemi.com

Note: Data for direct hydrolysis of this compound is limited, with indications of rapid degradation if formed. inchem.orgepa.gov

Photodegradation is a significant pathway for the environmental transformation of Phenthoate, leading to the formation of this compound. On surface deposits, this compound is identified as the primary metabolite resulting from photodegradation. pic.intpic.int Sunlight exposure causes Phenthoate to undergo a photochemical conversion of its P=S group to a P=O group, forming this compound, with a conversion half-life of 11 minutes and a rate of 0.0600/min. echemi.com Studies involving the photodegradation of 14C-Phenthoate in distilled water (pH 7.0±0.5) identified this compound as the major photoproduct. inchem.org When Phenthoate films were exposed to natural sunlight on glass plates, approximately 90% of the applied Phenthoate was lost after 40 hours, partly due to volatilization, with this compound being the principal photoproduct, increasing to 20-30% after 35 hours of exposure. chemicalbook.cominchem.org On plant surfaces, such as Valencia orange leaves and fruit, the main degradation pathways of Phenthoate include P=S oxidation to the oxon, followed by stepwise hydrolysis. researchgate.net The degradation products observed on glass plates and citrus leaves and fruits after exposure to sunlight and air are largely similar. inchem.org

Table 2: Photolytic Conversion of Phenthoate to this compound

ProcessHalf-life / RateConditionsReference
P=S to P=O conversion (Phenthoate to Oxon)11 minutes (half-life) / 0.0600/min (rate)Sunlight exposure echemi.com
Photolysis of Phenthoate films (to Oxon)~15 hours (DT50) / 90% loss after 42 hoursNatural sunlight on glass plates, 7.2-23.3°C chemicalbook.com

Hydrolysis Kinetics under Varying Environmental Conditions (e.g., pH, Temperature)

Biotic Degradation in Environmental Matrices

Biotic processes, particularly microbial transformation and plant metabolism, contribute to the degradation and fate of this compound in environmental matrices.

Phenthoate (the parent compound) undergoes rapid degradation in soils, with a DT50 reported to be less than 1 day in both upland and submerged soil conditions. chemicalbook.com This rapid degradation is influenced by microbial activity. Under aerobic conditions and at low concentrations, Phenthoate acid, a metabolite of Phenthoate, undergoes extensive microbiological degradation, leading to mineralization (up to 50% of the theoretical CO2 evolution) and the formation of polar products. inchem.org At higher concentrations (100 mg/kg) or under anaerobic conditions, Phenthoate acid degrades via first-order kinetics, primarily through simple hydrolysis. inchem.org Conditions that favor microbial activity, such as adequate moisture and warm temperatures, diminish the influence of soil type on Phenthoate degradation. inchem.org While information on the direct microbial transformation of this compound is less detailed, the rapid degradation of its parent compound and related metabolites suggests microbial involvement in the broader degradation pathway.

In plants, Phenthoate is metabolized through oxidation to the phosphorothioate (B77711) (this compound), which is subsequently hydrolyzed. chemicalbook.compic.intpic.int Identified metabolites in plants include phosphoric acid, dimethyl phosphate, and monomethyl phosphate. pic.intpic.int Studies on the metabolism of Phenthoate in various crops, such as Valencia orange leaves and fruit, and pears, have shown this compound as a key metabolite. inchem.org Other metabolites identified in plants include dimethyl phenthoate, mandelic acid, bis-2-(carbethoxy) benzyl (B1604629) disulphide, O,O-dimethyl phosphorodithioic acid, O,O-dimethyl phosphorothioic acid, and phenthoate acid. inchem.org this compound was detected in trace amounts in pears one day after treatment. inchem.org Enzymatic degradation, such as by glutathione (B108866) reductase (GR) in wheat, has also been shown to degrade Phenthoate, contributing to the formation of metabolites like Phenthoate acid, dimethyl phenthoate, and dimethyl this compound. acs.org

Microbial Transformation and Mineralization in Soil and Aquatic Systems

Persistence, Sorption, and Environmental Partitioning Modeling

The persistence, sorption, and environmental partitioning of Phenthoate and its metabolites, including this compound, dictate their mobility and bioavailability in the environment.

Phenthoate exhibits moderate persistence in soil, with aerobic field dissipation half-lives (DT50) ranging from 6 to 12 days, and DT90 values from 39 to 114 days. pic.int Laboratory soil DT50 values for Phenthoate vary between 7 and 46 days. pic.int However, other reports indicate more rapid degradation in soils, with a DT50 of less than 1 day in both upland and submerged soil. chemicalbook.com Persistence can be longer under dry soil conditions. pic.int In aquatic systems, Phenthoate has a half-life in water of less than 3 days, and elimination from water/sediment systems occurs with a DT50 of less than 11 days and a DT90 of less than 47 days. pic.int

Phenthoate and its metabolites demonstrate moderate mobility in soil, with the majority of the residue remaining within the upper 15 cm. pic.int This suggests a low likelihood of contamination of deeper soil layers or groundwater. pic.int Sorption processes significantly influence the mobility and persistence of pesticides in soil. Key soil properties affecting sorption include organic carbon content, clay content, pH, and the presence of aluminum and iron oxides and hydroxides. slu.se Organic carbon is generally considered the most critical factor influencing pesticide sorption in soil. slu.se Sorption strength can decrease with increasing soil depth, often due to a reduction in organic carbon content. slu.se

Environmental partitioning modeling is essential for predicting the fate of pesticides and their transformation products (TPs). Models such as the Pesticide Leaching Model (PELMO) can simulate the formation of TPs, including this compound, at the canopy level and within the soil. frontiersin.org These models account for factors such as soil temperature, moisture, and depth, which influence transformation rates in both soil solution and adsorbed phases. frontiersin.org Sorption and volatilization are recognized as partitioning phenomena driven by fugacity differences between environmental phases, and their equilibrium distribution can be related to fugacity capacities. epa.gov

Table 3: Environmental Persistence of Phenthoate (Parent Compound)

Environmental CompartmentParameterValueReference
Soil (aerobic, field)DT506-12 days pic.int
Soil (aerobic, field)DT9039-114 days pic.int
Soil (laboratory)DT507-46 days pic.int
SoilDT50<1 day (upland and submerged) chemicalbook.com
WaterHalf-life<3 days pic.int
Water/Sediment SystemDT50<11 days (elimination from system) pic.int
Water/Sediment SystemDT90<47 days (elimination from system) pic.int
Bioconcentration (Carp)BCF3.7-34 (from 2.5 and 0.25 ug/l) echemi.com

Biochemical Mechanisms of Resistance in Biological Systems to Organophosphate Oxons

Target-Site Insensitivity Mechanisms to Phenthoate (B1677647) Oxon

The primary target for organophosphate oxons like phenthoate oxon is the enzyme acetylcholinesterase (AChE), which is crucial for nerve function. mdpi.comnih.gov Resistance can arise from alterations in this enzyme that reduce its sensitivity to the inhibitor.

Point Mutations and Structural Alterations in Acetylcholinesterase

Resistance to organophosphates and carbamates is often linked to point mutations in the gene encoding AChE. fiocruz.brmdpi.com These mutations result in structural changes to the enzyme, making it less susceptible to inhibition by insecticides like this compound. mdpi.comkoreascience.kr For example, studies in various insect species have identified specific amino acid substitutions in AChE that confer resistance. mdpi.comoup.com While direct evidence for specific point mutations conferring resistance solely to this compound is specific to certain species, the general mechanism is well-established. For instance, in the diamondback moth, Plutella xylostella, an altered AChE was found to be less sensitive to phenthoate. oup.com The combination of multiple mutations can lead to even higher levels of resistance. mdpi.com

Organism Observed AChE Alteration Significance
Plutella xylostella (Diamondback Moth)Reduced sensitivity to phenthoate. oup.comIndicates target-site insensitivity as a resistance mechanism.
Musca domestica (Housefly)Multiple point mutations (e.g., V260L, G342A/V, F407Y) in the Ace gene. mdpi.comCombinations of these mutations lead to varying levels of insensitivity to organophosphates. mdpi.com
General Insect SpeciesPoint mutations leading to amino acid substitutions in AChE. fiocruz.brmdpi.comoup.comA common mechanism for resistance to organophosphate and carbamate (B1207046) insecticides. fiocruz.br

Enantiomeric Selectivity in Target Site Resistance Acquisition

Many chiral insecticides, including those related to phenthoate, exist as different stereoisomers or enantiomers, which can exhibit different biological activities. Research on the related organophosphate fonofos (B52166) has shown that its oxon enantiomers have different toxicities and abilities to inhibit AChE. epa.gov The (S)p-oxon isomer is a more potent AChE inhibitor than the (R)p-oxon. epa.gov This suggests that resistance mechanisms could potentially exhibit enantiomeric selectivity, where the altered target site shows a greater decrease in sensitivity to the more potent enantiomer. While specific research on the enantiomeric selectivity of this compound resistance in AChE is not widely documented, the principles derived from similar compounds suggest that the stereochemistry of the inhibitor and the structural changes in the resistant enzyme are critical factors.

Metabolic Resistance Mechanisms to this compound

Metabolic resistance is a key defense strategy where organisms enhance the detoxification and elimination of toxic compounds. frontiersin.orgpjoes.com This is achieved through the action of several enzyme superfamilies. scielo.br

Role of Cytochrome P450 Monooxygenases in Enhanced Oxon Detoxification

Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes that play a central role in the metabolism of a wide range of foreign compounds, including insecticides. frontiersin.orgnih.gov Overexpression of P450 genes is a common mechanism of insecticide resistance. nih.gov These enzymes can detoxify organophosphate oxons through oxidative reactions. mdpi.com For instance, in the case of phenthoate, P450s are involved in its initial activation to the more toxic this compound, but they can also be involved in subsequent detoxification steps. cabidigitallibrary.orgfrontiersin.org Enhanced P450 activity can lead to a more rapid breakdown of this compound into less harmful metabolites, thereby reducing its concentration at the target site. nih.gov Studies have shown that increased P450 levels are associated with resistance to multiple insecticides in various pest species. nih.govfrontiersin.org

Contribution of Carboxylesterases to Increased Ester Hydrolysis and Sequestration

Carboxylesterases (CarEs) are another major family of detoxification enzymes that contribute to organophosphate resistance. researchgate.netnih.gov They can confer resistance through two primary mechanisms: hydrolysis and sequestration. nih.gov In hydrolysis, the enzyme breaks the ester bond in the organophosphate molecule, rendering it non-toxic. researchgate.net In sequestration, an overproduced but less catalytically efficient carboxylesterase binds to the organophosphate, effectively removing it from circulation and preventing it from reaching its AChE target. fiocruz.brnih.gov In some cases, a qualitative change in a carboxylesterase enzyme, rather than a quantitative one, is responsible for resistance to phenthoate. core.ac.uklshtm.ac.uk Studies on various insect species have demonstrated a strong correlation between increased carboxylesterase activity and resistance to organophosphates. nih.gov It is plausible that if this compound is formed, it could be rapidly degraded by carboxylesterases. nih.gov

Enzyme Organism Mechanism of Resistance Effect on Phenthoate/Phenthoate Oxon
Cytochrome P450sVarious insectsEnhanced detoxification through oxidation. nih.govnih.govCan be involved in both the activation of phenthoate to this compound and the subsequent detoxification of the oxon. cabidigitallibrary.orgfrontiersin.org
CarboxylesterasesVarious insectsHydrolysis of ester bonds and sequestration. researchgate.netnih.govnih.govCan hydrolyze this compound, and qualitative changes in the enzyme can confer resistance to phenthoate. core.ac.uklshtm.ac.uknih.gov
Glutathione (B108866) S-TransferasesVarious insectsConjugation with glutathione for detoxification and excretion. gssrr.orgresearchgate.netMay play a role in the degradation of this compound. nih.gov

Penetration and Excretion Dynamics in Resistant Organisms

One of the first lines of defense against organophosphate oxons is the insect's own body, specifically its outer cuticle. mdpi.com This form of resistance, known as penetration or cuticular resistance, involves modifications that slow the absorption of the insecticide, providing crucial time for other detoxification mechanisms to act. usda.govresearchgate.net

Cuticular Modifications: Resistant insects can develop a thicker cuticle, which acts as a physical barrier to slow down the rate at which the insecticide penetrates the body. researchgate.netmdpi.com In addition to thickening, the chemical composition of the cuticle can change, for instance, through an increase in waxes or modifications in cuticular proteins (CPs). mdpi.commdpi.com These changes reduce the permeability of the integument to toxic compounds. mdpi.com Studies have shown that the overexpression of specific CPs, which are primary structural components of the cuticle, is linked to resistance against various insecticides, including organophosphates. mdpi.com By slowing the entry of the toxin, the insect's metabolic enzymes have a greater opportunity to detoxify the compound before it reaches its target site in the nervous system. researchgate.net This mechanism often provides broad cross-resistance to different classes of insecticides. researchgate.net

Enhanced Excretion: In addition to preventing entry, some resistant organisms have developed mechanisms for the rapid expulsion of toxins. This can involve reflex vomiting or accelerated defecation of the insecticide, sometimes before it has even fully entered the insect's system. mdpi.com While less studied than cuticular and metabolic resistance, increased excretion serves as another physiological strategy to reduce the effective dose of the insecticide. researchgate.net

Research has identified several genes and proteins involved in cuticular resistance. The table below summarizes key findings.

Resistance MechanismAssociated Genes/ProteinsOrganism(s)Key Findings
Cuticle Thickening Cuticular Proteins (CPs), Laccase 2Various insects, including Anopheles gambiaeOverexpression of CPs and enzymes like laccase 2 leads to a thicker, less permeable cuticle, slowing insecticide absorption. researchgate.netmdpi.com
Altered Cuticle Composition CYP4G16, ABC transportersVarious insectsChanges in hydrocarbon composition and enhanced transport of lipids to the cuticle surface reduce insecticide uptake. researchgate.net
Increased Excretion Not fully elucidatedVarious insectsPhysiological response to rapidly expel ingested or absorbed toxins. mdpi.com

Genetic Basis and Evolution of Resistance to Organophosphate Oxons

The evolution of resistance to organophosphate oxons is a classic example of rapid natural selection driven by intense chemical pressure. nih.govbiorxiv.org This resistance can be monogenic, caused by a single mutation of large effect, or polygenic, resulting from the combined effects of multiple genes. researchgate.net The genetic mechanisms are diverse and primarily fall into two categories: alterations of the target site and enhanced metabolic detoxification. nih.gov

Target-Site Resistance: The primary target for organophosphate oxons is the enzyme acetylcholinesterase (AChE). cambridge.org Mutations in the gene encoding AChE, often referred to as ace-1, can result in an enzyme that is less sensitive to inhibition by the insecticide. mdpi.com While the insect's neurological function may be slightly compromised, this altered enzyme allows it to survive exposure to otherwise lethal doses. cambridge.org Studies in various insect populations have identified specific amino acid substitutions in AChE that confer resistance. mdpi.comcambridge.org

Metabolic Resistance: This is the most common and often most complex resistance mechanism. usda.gov It involves the enhanced activity of detoxification enzymes that break down or sequester the insecticide before it can reach its target. The main enzyme families involved are:

Esterases (ESTs), including Carboxylesterases (CarE): These enzymes hydrolyze the ester bonds in organophosphates, rendering them non-toxic. nih.govlshtm.ac.uk In many resistant insect populations, the genes for these esterases are amplified, leading to a massive overproduction of the enzyme. researchgate.net For example, resistance to malathion (B1675926) and phenthoate in some mosquito populations is directly linked to a qualitative change in a carboxylesterase enzyme. lshtm.ac.ukcore.ac.uk

Cytochrome P450 Monooxygenases (CYP450s): While CYP450s are responsible for activating the parent organophosphate to its toxic oxon form, they can also be involved in its detoxification. nih.govresearchgate.net Overexpression of certain CYP450 genes can lead to enhanced metabolism of the insecticide into harmless substances. biorxiv.org However, in some cases, down-regulation of specific P450s might reduce the bioactivation process, which also contributes to resistance. nih.govbiorxiv.org

Glutathione S-Transferases (GSTs): This family of enzymes detoxifies xenobiotics by conjugating them with glutathione, making them more water-soluble and easier to excrete. oup.com Increased GST activity has been associated with organophosphate resistance in several insect species. oup.comresearchgate.net

The evolution of these resistance mechanisms is often driven by specific genetic events. Gene amplification, where the number of copies of a particular gene (like an esterase gene) increases, is a common mechanism for achieving the high levels of enzyme activity needed for effective detoxification. researchgate.net Furthermore, single nucleotide polymorphisms (SNPs) can lead to more efficient versions of these enzymes or altered target sites. nih.gov For instance, a single Trp251Ser mutation in the esterase E3 enzyme is known to confer resistance to dimethyl-organophosphates in the New World screw-worm fly. nih.gov

The table below details some of the key genes and enzyme systems implicated in organophosphate resistance.

Genetic MechanismGene/Enzyme FamilyExample Mutation/FindingImplication for Resistance
Target-Site Insensitivity ace-1 (Acetylcholinesterase)Various point mutationsRenders AChE less sensitive to inhibition by organophosphate oxons. mdpi.com
Metabolic Detoxification Esterases (EST) / Carboxylesterases (CarE)Gene amplification (e.g., E4/FE4 in aphids); Qualitative changes (e.g., in Anopheles stephensi)Increased hydrolysis and detoxification of insecticides like malathion and phenthoate. researchgate.netlshtm.ac.ukcore.ac.uk
Metabolic Detoxification Cytochrome P450s (CYP)Overexpression of specific CYP genesEnhanced oxidative detoxification of organophosphates. biorxiv.orgmdpi.com
Metabolic Detoxification Glutathione S-Transferases (GST)Increased enzyme activityConjugation of insecticides with glutathione for excretion. oup.comresearchgate.net
Specific Point Mutation Esterase E3Trp251SerConfers specific resistance to dimethyl-organophosphates by enabling breakdown of the insecticide. nih.gov

The interplay of these genetic factors, from changes in the cuticle that slow penetration to the evolution of highly efficient detoxification enzymes and altered target sites, creates a multi-faceted defense system that allows insect populations to survive and thrive in environments with heavy insecticide use. nih.gov

Advanced Analytical Methodologies for Phenthoate Oxon Research

Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, forms the cornerstone of analytical efforts for phenthoate (B1677647) oxon. These methods provide the high selectivity and sensitivity required to identify and measure the compound and its related metabolites in diverse samples.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying the metabolic products of phenthoate, including its oxon derivative. In metabolic studies, phenthoate is shown to degrade into several metabolites through processes like oxidation and hydrolysis. acs.orgsnu.ac.kr The parent compound, phenthoate, is oxidized to form phenthoate oxon, which is considered a primary metabolite. pic.int

Further degradation can occur, leading to other products. For instance, studies on phenthoate metabolism in animals have identified metabolites such as dimethyl phenthoate acid and dimethyl this compound acid. snu.ac.kr In one human ingestion case, while this compound itself was not detected in patient samples, its potential rapid degradation to demethyl this compound acid was suggested. nih.gov Similarly, research on the degradation of phenthoate in wheat germ has identified various metabolites, including phenthoate acid, dimethyl phenthoate, and dimethyl this compound. acs.org The analysis of citrus fruits treated with phenthoate revealed trace amounts of this compound on the rind, with a maximum detected level of 0.09 ppm in orange rind. researchgate.net

GC-MS analysis involves separating volatile compounds in the gas phase followed by detection with a mass spectrometer, which fragments the molecules and separates the resulting ions by their mass-to-charge ratio, providing a definitive molecular fingerprint for identification.

Table 1: Identified Metabolites of Phenthoate in Various Studies

MetaboliteMatrix/Study ContextReference
This compoundGeneral oxidation product, found on citrus rind pic.intresearchgate.net
Phenthoate acidDegradation product in wheat germ acs.org
Dimethyl phenthoateDegradation product in wheat germ acs.org
Dimethyl this compoundDegradation product in wheat germ acs.org
Dimethyl this compound acidAnimal metabolite snu.ac.kr
Demethyl this compound acidSuspected human metabolite nih.gov
O,O-dimethyl phosphorothioic acidAnimal metabolite snu.ac.kr
Phosphoric acidPlant metabolite snu.ac.krsmolecule.com

For detecting minute quantities of this compound, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. doi.orgca.gov This technique is particularly suited for analyzing complex matrices such as food products and environmental samples, where target analytes are present at very low concentrations. waters.com

The power of LC-MS/MS lies in its use of multiple reaction monitoring (MRM), where a specific precursor ion (the ionized molecule of interest) is selected, fragmented, and then one or more specific product ions are monitored. ca.gov This two-stage filtering process drastically reduces background noise and enhances detection limits. For the parent compound phenthoate, key ion transitions of m/z 320.9 > 275.1 and 320.9 > 247.2 have been used for quantification. doi.org A similar approach would be applied for this compound, using its unique precursor and product ions.

Methods developed for other organophosphates and their oxon metabolites demonstrate the technique's capability. For instance, a simultaneous method for phorate (B1677698) and its five metabolites, including phorate oxon, achieved limits of detection (LOD) and quantification (LOQ) of 0.001 mg/kg and 0.004 mg/kg, respectively, in animal products. researchgate.net Likewise, an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for fenthion (B1672539) and its metabolites, including fenthion oxon, in various crops reported an LOQ of 0.01 mg/kg. nih.gov These examples underscore the suitability of LC-MS/MS for the trace analysis of this compound, ensuring compliance with regulatory limits and enabling accurate risk assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Identification

Enantioselective Analytical Approaches for this compound Stereoisomers

Phenthoate possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. doi.org Consequently, its metabolite, this compound, is also chiral. Enantiomers can exhibit different biological activities and degradation rates. researchgate.netnih.gov Therefore, analytical methods that can distinguish between these stereoisomers are essential for a complete understanding of the compound's behavior and toxicity.

Chiral chromatography is the primary technique for separating the enantiomers of phenthoate and, by extension, this compound. This is typically achieved using HPLC with a chiral stationary phase (CSP), a column packing material that interacts differently with each enantiomer, causing them to separate as they pass through.

Several studies have successfully developed methods for the enantioselective analysis of phenthoate, which are directly applicable to its oxon form. A reversed-phase HPLC-MS/MS method achieved baseline separation of phenthoate enantiomers within 9 minutes on a chiral OJ-RH column. nih.gov Another study investigated the separation of phenthoate using different CSPs, including a Chiralcel OD column (cellulose-based) and a Pirkle-type Chirex 3020 column. oup.com Capillary electrophoresis (CE) has also been employed, using carboxymethyl-β-cyclodextrin as a chiral selector to resolve phenthoate enantiomers. nih.gov

Table 2: Research Findings on Chiral Separation of Phenthoate

Analytical TechniqueChiral Selector/ColumnMobile PhaseKey FindingsReference
RP-HPLC-MS/MSChiral OJ-RHMethanol/Water (85:15, v/v)Baseline separation achieved in under 9 minutes. The method was sensitive, with an LOQ of 5 μg/kg. doi.orgnih.gov
LCChiralcel OD; Chirex 3020n-hexane/2-propanolEnantiomers were separated within 20 minutes with a resolution ≥1.5. oup.com
Capillary Electrophoresis (CD-EKC)Carboxymethyl-β-cyclodextrin (CM-β-CD)Tris buffer (pH 7.0)Successful individual separation of phenthoate enantiomers was achieved. nih.gov

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system and to study the kinetics of these processes. silantes.commdpi.com This involves replacing one or more atoms in the molecule with their stable (e.g., ¹³C, ¹⁵N, ²H) or radioactive (e.g., ¹⁴C, ³²P) isotopes. By tracking the labeled molecule and its metabolites, researchers can elucidate metabolic pathways and degradation rates. biorxiv.org

Studies on phenthoate have utilized this approach effectively. In one key study, ¹⁴C- and ³²P-radiolabelled phenthoate was administered to mice. epa.gov Researchers were able to track the distribution and excretion of the pesticide, finding that over 90% of the administered radioactivity was recovered in the urine within 24 hours, predominantly as water-soluble degradation products. epa.govinchem.org While this study focused on the parent compound, the same principle is invaluable for investigating the specific metabolic pathways and kinetics of this compound. By synthesizing isotopically labeled this compound, researchers could precisely track its absorption, distribution, metabolism, and excretion, providing critical data for toxicokinetic models.

Chiral Chromatography for Stereoisomer Resolution and Quantification

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in real-world samples, such as food, soil, or biological tissues, requires an initial extraction and cleanup step to isolate the analyte from interfering matrix components. researchgate.netresearchgate.net The complexity of these matrices necessitates robust and efficient sample preparation techniques.

A widely adopted method for pesticide residue analysis in food and agricultural products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. waters.com This approach typically involves an initial extraction with an organic solvent like acetonitrile (B52724), followed by a partitioning step induced by adding salts such as magnesium sulfate (B86663) and sodium acetate (B1210297). waters.comlcms.cz A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses various sorbents to remove specific interferences. For example, primary secondary amine (PSA) is used to remove organic acids and sugars, while graphitized carbon black (GCB) is effective at removing pigments and sterols. sigmaaldrich.com A modified QuEChERS method using acetonitrile extraction and a GCB sorbent has been successfully applied to the analysis of phenthoate enantiomers in plant-based products. doi.orgnih.gov

Other techniques include traditional solid-phase extraction (SPE), where the sample extract is passed through a cartridge packed with a sorbent material that retains the analyte, allowing interfering compounds to be washed away. researchgate.netsigmaaldrich.com For specific matrices like unpolished rice, methods involving acetonitrile-water extraction, fat removal with zinc acetate, and cleanup on an activated charcoal column have been described for phenthoate. smolecule.com

Table 3: Summary of Sample Preparation Techniques for Phenthoate and Related Compounds

TechniqueMatrixExtraction/Cleanup DetailsReference
QuEChERSFruits, Vegetables, GrainsAcetonitrile extraction; Cleanup with GCB sorbent. doi.orgnih.gov
QuEChERS (CEN Method)Spinach, Strawberry, Soybean, Wheat Flour, TeaAcetonitrile extraction; Salting out with MgSO₄ and NaCl/Sodium Acetate; d-SPE cleanup with PSA. lcms.cz
Acetonitrile Extraction & SPECabbage, Green Onions, Mushrooms, ApplesAcetonitrile extraction with salting out (NaCl, MgSO₄); Cleanup with dual-layer PSA/GCB SPE tube. sigmaaldrich.com
Acetonitrile Extraction & Column ChromatographyUnpolished RiceAcetonitrile-water extraction; Fat removal with zinc acetate; Cleanup on activated charcoal column. smolecule.com

Bioanalytical Methods for Enzyme Activity Assessment in Research (e.g., Cholinesterase Activity Assays)

The primary mechanism of toxicity for this compound, the active metabolite of the organophosphorus insecticide phenthoate, is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE). tandfonline.comijopp.org Consequently, bioanalytical methods that assess cholinesterase activity are fundamental in research involving this compound. These assays are crucial for determining its inhibitory potency, understanding its kinetic interactions with the enzyme, and evaluating the efficacy of potential antidotes.

Organophosphorus compounds like phenthoate are typically of the phosphorothioate (B77711) (P=S) type, which are poor cholinesterase inhibitors themselves. tandfonline.com They require metabolic bioactivation, often by cytochrome P450 systems in the liver, to their corresponding oxon (P=O) analogues, such as this compound, which are potent inhibitors. tandfonline.comup.pt This transformation is a critical consideration in the design and interpretation of bioanalytical assays.

A widely used and well-established bioanalytical technique for measuring cholinesterase activity is the colorimetric method developed by Ellman. mdpi.com This assay is based on the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (ATC) for AChE or butyrylthiocholine (B1199683) (BTC) for butyrylcholinesterase (BChE), by the enzyme. The reaction produces thiocholine, which then reacts with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically. mdpi.com The rate of color formation is directly proportional to the enzyme's activity.

In research focused on this compound, these assays are performed by incubating the enzyme source with the inhibitor for a specific period before adding the substrate to measure the residual enzyme activity. The enzyme source can vary and may include purified acetylcholinesterase from electric eel, human red blood cell "ghosts" (erythrocytes stripped of their contents), or tissue homogenates from various species (e.g., rat brain). nih.govnih.govnih.gov

To better mimic physiological conditions, in vitro assays can incorporate a metabolic activation system, such as human or rat liver microsomes. nih.gov This allows researchers to study the inhibitory effects of the parent compound (phenthoate) following its conversion to the active this compound. nih.gov High-throughput screening methods have been developed that combine recombinant human AChE with liver microsomes in multi-well plates, enabling the rapid testing of numerous compounds. nih.gov

Detailed Research Findings

Research into the anticholinesterase properties of organophosphate oxons has yielded detailed kinetic data beyond simple percentage inhibition. Key parameters determined in these studies include the IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, and the bimolecular inhibitory rate constant (kᵢ). The kᵢ provides a more detailed measure of inhibitory potency, reflecting the rate of phosphorylation of the enzyme's active site. nih.govoup.com

Studies comparing various organophosphate oxons have revealed significant differences in their inhibitory potency against cholinesterases from different species and tissues. For example, research has shown that cow brain AChE is more resistant to inhibition by certain oxons compared to rat brain AChE. nih.gov It has also been demonstrated that IC50 values obtained from crude tissue homogenates may not reflect the true intrinsic sensitivity of the AChE molecule, as other factors within the tissue can sequester or hydrolyze the inhibitor. nih.gov

Kinetic studies have provided insights into the dynamics of enzyme inhibition. For instance, the inhibition of rat brain AChE by chlorpyrifos-oxon and paraoxon (B1678428) showed that the estimated kᵢ values could vary significantly depending on the inhibitor concentration, suggesting complex interactions, potentially involving a secondary peripheral binding site on the AChE molecule. oup.com

Table 1: Comparative In Vitro Inhibition of Acetylcholinesterase (AChE) by Various Organophosphate Oxons

Structure Activity Relationship Sar Studies of Phenthoate Oxon and Analogues

Influence of Structural Modifications on Cholinesterase Inhibition Potency

The potency of organophosphate (OP) compounds as cholinesterase inhibitors is highly dependent on their chemical structure. tandfonline.comresearchgate.net The primary structural feature for potent inhibitory activity is the presence of a P=O bond (an oxon). neptjournal.com Phosphorothioate (B77711) (P=S) insecticides, like the parent phenthoate (B1677647), exhibit little to no direct inhibitory activity and must be metabolically converted to their respective oxons to become effective inhibitors. tandfonline.comtandfonline.com

SAR studies on various organophosphorus esters reveal several key principles that apply to phenthoate oxon and its analogues:

The Leaving Group: The portion of the molecule that is cleaved off upon binding to the serine residue in the AChE active site is crucial. For this compound, this is the ethyl mandelate (B1228975) moiety. The nature of this group influences the electrophilicity of the phosphorus atom and the stability of the phosphorylated enzyme.

The Alkoxy Groups: this compound possesses two methoxy (B1213986) groups attached to the phosphorus atom. The type of alkyl groups (e.g., methoxy vs. ethoxy) affects the compound's reactivity, lipophilicity, and how it fits into the enzyme's active site. researchgate.net

Stereochemistry: As a chiral molecule, the spatial arrangement of the substituents around the phosphorus center and the alpha-carbon in the mandelate group can significantly impact binding affinity and inhibitory potency. epa.govnih.gov

Research on analogues like fonofos (B52166), another chiral organophosphate, demonstrates that even subtle structural changes can have a large effect. For instance, the conversion of the P=S to P=O form can proceed with varying degrees of stereospecificity, and the resulting oxon enantiomers can have vastly different anticholinesterase activities and degradation rates. epa.gov

Structural FeatureInfluence on Cholinesterase InhibitionExample/Relevance to this compound
Phosphorus Center (P=O vs. P=S)The P=O (oxon) form is a potent AChE inhibitor, while the P=S (thion) form is not. neptjournal.comPhenthoate (P=S) requires metabolic oxidation to the active this compound (P=O). tandfonline.com
Alkoxy Groups (e.g., -OCH3)Affects reactivity, lipophilicity, and interaction with the AChE active site. researchgate.netThis compound is a dimethoxy compound.
Leaving GroupDetermines the stability of the phosphorylated enzyme and influences the rate of inhibition.The ethyl mandelate group is the leaving group for this compound.
Chirality/StereoisomerismEnantiomers can exhibit significantly different potencies as AChE inhibitors. epa.govThe different enantiomers of this compound are expected to have varied biological activities. nih.gov

Stereochemical Aspects of this compound Activity and Environmental Fate

Phenthoate is a chiral pesticide, possessing a stereogenic center, which means it exists as a pair of enantiomers. nih.govresearchgate.net This chirality is a critical factor in its biological activity and environmental behavior, as enantiomers can differ in their toxicity and degradation rates. researchgate.netresearchgate.net While studies often measure the parent compound, the stereoselectivity observed in its degradation and activity is directly relevant to the formation and persistence of the respective this compound enantiomers.

Enantioselective degradation has been observed in environmental and biological systems. For example, field trials on citrus have shown that (-)-phenthoate degrades more rapidly than its (+)-phenthoate antipode. nih.gov This differential degradation leads to a relative accumulation of the (+)-enantiomer in the environment. nih.gov Since biological degradation is often an enantioselective process, this suggests that the enzymes responsible for its metabolism, including those that form the oxon, may interact differently with each stereoisomer. sci-hub.se

The differing biological activities of enantiomers are well-documented for chiral pesticides. nih.govresearchgate.net It is established that the toxicity and insecticidal activity of phenthoate enantiomers differ, which is attributed to their stereoselective interaction with acetylcholinesterase. researchgate.netresearchgate.net The (R)-enantiomer is reported to have a more intense interaction with the AChE enzyme compared to the (S)-enantiomer. researchgate.net The weaker interaction of the (S)-phenthoate with the crucial residues of the enzyme results in less interference with the protein's conformation. researchgate.net

EnantiomerObserved Environmental/Biological BehaviorReference
(-)-PhenthoateDegrades faster than its antipode in citrus field trials. nih.gov
(+)-PhenthoateShows relative accumulation due to the faster degradation of its (-)-counterpart. nih.gov
(R)-PhenthoateExhibits a stronger stereoselective interaction with the acetylcholinesterase enzyme. researchgate.net
(S)-PhenthoateForms relatively weaker noncovalent bonds with key residues in the enzyme. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Enzyme Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between ligands, like this compound, and their biological targets, such as acetylcholinesterase, at a molecular level. researchgate.netufms.br These methods allow for the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models and provide detailed insights into the binding modes and energies of inhibitors. nih.gov

Molecular docking studies have been used to predict the interaction energy between various organophosphate pesticides, including phenthoate, and target molecules. ufms.br These simulations help identify the key amino acid residues within the AChE active site that are crucial for binding. For many organophosphorus inhibitors, critical interactions occur with residues in both the catalytic anionic site (CAS), such as Trp84 and Phe330, and the peripheral anionic site (PAS), such as Tyr334 and Trp279. researchgate.netmdpi.com

MD simulations can further elucidate the stability of the enzyme-inhibitor complex over time and reveal conformational changes that occur upon binding. researchgate.netnih.gov For instance, simulations can show how an inhibitor settles into the active site gorge, forming hydrogen bonds and hydrophobic interactions that stabilize the complex before the irreversible phosphorylation of the active site serine occurs. researchgate.net By comparing the binding free energies of different analogues or stereoisomers, these computational approaches can help explain observed differences in inhibitory potency and guide the design of new molecules. nih.govnih.gov

Computational MethodApplication to OP-AChE InteractionsKey Findings / Insights
Molecular DockingPredicts the preferred binding orientation and energy of an inhibitor within the AChE active site. ufms.brIdentifies key interacting amino acid residues (e.g., Trp84, Phe330, Tyr334) in the CAS and PAS. researchgate.net
3D-QSAR (CoMFA, CoMSIA)Develops predictive models for the inhibitory activity of new organophosphorus compounds based on their 3D structure. nih.govHighlights the importance of steric, electrostatic, and donor-acceptor interactions for irreversible inhibition. nih.gov
Molecular Dynamics (MD) SimulationsSimulates the movement of the enzyme-inhibitor complex over time to assess stability and conformational changes. researchgate.netnih.govReveals how ligand binding affects the overall protein structure and the dynamics of the active site. researchgate.net

Future Research Directions and Unexplored Avenues for Phenthoate Oxon Studies

Integrated 'Omics' Approaches (e.g., Metabolomics, Proteomics, Transcriptomics) to Elucidate Biological Responses (Non-Human, Mechanistic)

Future investigations can leverage integrated 'omics' technologies to build a comprehensive, systems-level understanding of the mechanistic responses of non-human organisms to phenthoate (B1677647) oxon exposure. These high-throughput methods offer an unbiased view of the global changes occurring at the molecular level. gdckothapeta.edu.infrontiersin.org

Transcriptomics : RNA sequencing (RNA-Seq) can identify the full spectrum of genes and signaling pathways that are altered in response to phenthoate oxon. nih.gov Studies on other organophosphates have successfully used transcriptomics in model organisms like zebrafish (Danio rerio) to reveal impacts on metabolic pathways, calcium signaling, and cardiac muscle contraction, beyond the primary effect on AChE. nih.gov A similar approach for this compound could uncover novel off-target effects and compensatory response mechanisms in various species. Comparative transcriptomics could also highlight conserved molecular responses across different species, providing insight into evolutionarily shared defense mechanisms against this toxicant. mdpi.com

Proteomics : Mass spectrometry (MS)-based proteomics is a powerful tool for identifying the direct protein targets of this compound. nih.govresearchgate.net As an electrophilic compound, this compound covalently modifies proteins, forming adducts that alter their function. nih.gov While AChE is the canonical target, proteomics can identify other adducted proteins, creating a broader profile of its molecular targets. researchgate.net This can help deconvolute complex toxicological syndromes and identify unique biomarkers of exposure. nih.gov Furthermore, quantitative proteomics can reveal changes in the expression levels of proteins involved in stress response, metabolism, and cellular repair, providing a functional snapshot of the cellular response to this compound exposure. frontiersin.orgmdpi.com

Metabolomics : Non-targeted metabolomics can provide a detailed inventory of the low-molecular-weight metabolites present in a biological system following exposure to this compound. frontiersin.org This approach can identify not only the direct degradation products of the oxon but also the downstream endogenous metabolites whose pathways have been perturbed. For instance, alterations in energy metabolism, amino acid profiles, or lipid metabolism could indicate broader systemic toxicity. frontiersin.org Tracking the metabolic fate of this compound and its subsequent metabolites is crucial for understanding detoxification rates and pathways. inchem.orgbiorxiv.org

By integrating data from these three 'omics' layers, researchers can construct detailed models of the biological perturbations caused by this compound, linking gene expression changes to protein-level effects and subsequent metabolic shifts.

Table 1: Known Metabolites of Phenthoate Illustrating Metabolic Complexity

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting Phenthoate oxon residues in environmental and biological samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with parameters optimized for this compound detection. For example, monitor precursor-to-product ion transitions such as m/z 321.0 → 275.0 (collision energy: 8 eV) and m/z 321.0 → 247.0 (collision energy: 14 eV)*. Ensure method validation includes recovery studies (e.g., 70–120% recovery in soil and plant matrices) and limits of detection (e.g., 0.005 mg/kg) .

Q. How does this compound behave in aquatic environments, and what factors influence its persistence?

  • Methodology : Conduct hydrolysis studies under varying pH and temperature conditions. This compound exhibits base-catalyzed hydrolysis with half-lives of 2.4 years (pH 8) and 24 years (pH 7). Assess adsorption to suspended solids using batch equilibrium experiments, noting its moderate bioconcentration potential (BCF: 3.7–713 in aquatic species) .

Q. What experimental designs are effective for quantifying this compound residues in agricultural crops post-application?

  • Methodology : Implement supervised field trials with applications at registered rates (e.g., 0.5–3.36 kg a.i./ha). Analyze residue dissipation kinetics in citrus rind and pulp using validated extraction protocols (e.g., acetone partitioning followed by Florisil cleanup). Note that residues in pulp are often undetectable (<0.03 mg/kg), while rind residues decline from 6.7 mg/kg to 0.31 mg/kg within 21 days .

Advanced Research Questions

Q. How can metabolic pathways of this compound in non-target organisms be elucidated to assess ecotoxicological risks?

  • Methodology : Use in vitro hepatic microsomal assays (e.g., from fish or mammals) to identify oxidative metabolites. Employ high-resolution LC-MS/MS to detect phase I (e.g., desulfurization) and phase II (e.g., glutathione conjugation) products. Cross-reference with toxicity assays to link metabolites to cholinesterase inhibition .

Q. What statistical approaches resolve contradictions in this compound residue data across studies (e.g., variable half-lives in soil vs. foliage)?

  • Methodology : Apply meta-analysis to aggregate data from diverse studies (e.g., soil half-lives: 35 days; foliage: 1.5–3.6 days). Use mixed-effects models to account for variables like organic matter content, UV exposure, and application methods. Sensitivity analysis can identify dominant factors (e.g., photolysis vs. biodegradation) .

Q. How can multi-compartment models predict the environmental fate of this compound under climate change scenarios?

  • Methodology : Develop fugacity-based models incorporating partition coefficients (e.g., log Kow = 3.8) and degradation rates. Validate predictions against field data, emphasizing temperature-dependent hydrolysis and precipitation-driven leaching. Scenario analysis (e.g., +2°C warming) can forecast long-term soil accumulation .

Q. What experimental frameworks optimize the detection of this compound’s enantioselective toxicity in non-target species?

  • Methodology : Use chiral chromatography (e.g., Chiralcel OD-H column) to separate enantiomers. Compare toxicity via in vivo assays (e.g., LC50 in Daphnia magna) and molecular docking studies to assess acetylcholinesterase binding affinity differences. Report enantiomeric ratios (ER) in environmental samples to prioritize risk assessments .

Methodological Considerations

  • Data Validation : Ensure analytical methods adhere to ISO/IEC 17025 standards, including inter-laboratory comparisons for reproducibility .
  • Ethical Compliance : For toxicokinetic studies, follow OECD Guidelines (e.g., Test No. 417) to minimize animal use and ensure humane endpoints .
  • Framework Integration : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, e.g., "In soil microorganisms (P), how does this compound exposure (I) compared to its parent compound (C) affect dehydrogenase activity (O) over 30 days (T)?" .

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